Product packaging for 2-Chlorounguinol(Cat. No.:)

2-Chlorounguinol

Cat. No.: B14082936
M. Wt: 360.8 g/mol
InChI Key: KZPINWADEGOBQG-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorounguinol is a depsidone compound, a class of aromatic metabolites characterized by a dibenzo[b,e][1,4]dioxepin-11-one ring system, primarily isolated from marine sponge-derived fungi such as Aspergillus unguis . This compound is of significant interest in biomedical research due to its demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), an emerging nosocomial pathogen with high morbidity and mortality rates . In vitro studies have shown that this compound exhibits a Minimum Inhibitory Concentration (MIC) of 2 µg/mL and a Minimum Bactericidal Concentration (MBC) of 16 µg/mL against MRSA, indicating strong potential as a lead compound for addressing antimicrobial resistance . Scanning Electron Microscopy (SEM) analysis of MRSA cells treated with this depsidone reveals distinct morphological changes, suggesting disruption of the bacterial cell envelope . Research into its mechanism of action suggests that the antibacterial activity may be linked to the inhibition of the penicillin-binding protein PBP2a, a key protein responsible for β-lactam antibiotic resistance in MRSA . In silico molecular docking studies have shown that this compound exhibits a high binding-free energy with PBP2a, supporting its potential to interact with this target . Furthermore, depsidone compounds like this compound generally exhibit favorable pharmacokinetic properties, conforming to Lipinski's rule of five, which predicts good permeability and oral absorption . These findings collectively suggest that this compound is a promising candidate for further investigation as an antibacterial agent or an antibiotic adjuvant. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17ClO5 B14082936 2-Chlorounguinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17ClO5

Molecular Weight

360.8 g/mol

IUPAC Name

1-[(Z)-but-2-en-2-yl]-8-chloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one

InChI

InChI=1S/C19H17ClO5/c1-5-8(2)11-6-12(21)9(3)17-18(11)24-14-7-13(22)16(20)10(4)15(14)19(23)25-17/h5-7,21-22H,1-4H3/b8-5-

InChI Key

KZPINWADEGOBQG-YVMONPNESA-N

Isomeric SMILES

C/C=C(/C)\C1=CC(=C(C2=C1OC3=C(C(=C(C(=C3)O)Cl)C)C(=O)O2)C)O

Canonical SMILES

CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=C(C(=C3)O)Cl)C)C(=O)O2)C)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 2 Chlorounguinol

Microbial Origins and Ecological Niche

2-Chlorounguinol is a secondary metabolite primarily produced by specific species of fungi found in diverse environmental habitats.

The principal fungal producers of this compound are strains of Aspergillus unguis. sibran.ruresearchgate.net Historically, Emericella unguis was also cited as a source; however, Emericella unguis is now recognized as the teleomorph, or sexual reproductive stage, of Aspergillus unguis. sibran.runih.gov Following the "one fungus, one name" principle established by the International Commission of Penicillium and Aspergillus, Emericella unguis is now synonymous with Aspergillus unguis. nih.gov

Aspergillus unguis is known for producing a variety of phenolic polyketides, including depsidones like this compound. mdpi.comsemanticscholar.org The biosynthesis of this compound within the fungus involves polyketide synthase (PKS) pathways, which assemble precursors into the characteristic depsidone (B1213741) scaffold. This fungus is widespread and can be found in various ecological settings, contributing to its diverse metabolic output. sibran.ru Besides this compound, strains of A. unguis are known to produce other related depsidones such as nidulin, nornidulin (B21738), and unguinol (B1252459). researchgate.netmdpi.comthieme-connect.de

Strains of Aspergillus unguis that produce this compound have been isolated from both marine and terrestrial environments, highlighting the fungus's adaptability. nih.gov

Marine environments are a significant source of these fungal isolates. For instance, this compound has been successfully isolated from Aspergillus unguis strains derived from marine sponges, such as Haliclona fascigera and other unidentified species. researchgate.netthieme-connect.dersc.orgfrontiersin.org The unique and competitive conditions of marine habitats, including those within host organisms like sponges, are thought to stimulate the production of unique secondary metabolites. researchgate.netnih.gov The compound has also been identified in fungi isolated from mangrove ecosystems, such as an endophytic Penicillium citrinum derived from the mangrove plant Thespesia populnea. mdpi.comresearchgate.net

Terrestrial sources have also yielded fungi capable of producing this compound. researchgate.net While marine-derived fungi are a primary focus of many studies, the metabolic potential of their terrestrial counterparts is also significant. The production of halogenated compounds like this compound is not exclusive to marine fungi, as terrestrial species also possess the necessary biosynthetic pathways. sibran.ru

Fungal SourceEcological NicheSpecific Isolate/HostReference
Aspergillus unguisMarineSponge (Haliclona fascigera) researchgate.netfrontiersin.org
Aspergillus unguis CRI282-03MarineUnidentified Sponge thieme-connect.dersc.org
Emericella unguisNot SpecifiedNot Specified sibran.ru
Penicillium citrinum YX-002Marine (Endophytic)Mangrove (Thespesia populnea) mdpi.comresearchgate.net
Aspergillus unguisTerrestrialSoil researchgate.net

Fungal Sources (e.g., Aspergillus unguis, Emericella unguis)

Advanced Isolation and Purification Techniques

The isolation of pure this compound from fungal cultures is a multi-step process involving extraction followed by various chromatographic purification methods.

After initial extraction, the crude extract containing a mixture of metabolites is subjected to a series of chromatographic separations to isolate this compound.

Sephadex LH-20 Chromatography: This size-exclusion chromatography technique is frequently used as an intermediary purification step. Sephadex LH-20 is a cross-linked dextran (B179266) gel that separates molecules based on their size. cytivalifesciences.com Fractions from a preliminary separation (like silica (B1680970) gel chromatography) that are enriched with depsidones are passed through a Sephadex LH-20 column, typically using methanol (B129727) as the mobile phase, to separate compounds based on molecular size differences. thieme-connect.comthieme-connect.com

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique crucial for the final purification of this compound. shimadzu.com This method uses high pressure to pass the sample through a column packed with a stationary phase. chromservis.euwaters.com For this compound, reversed-phase columns (e.g., C18) are commonly employed. A gradient elution system, often with a mobile phase consisting of methanol and water, is used to separate the target compound from closely related impurities, yielding high-purity this compound.

The initial step in isolating this compound involves extracting the metabolites from the fungal fermentation culture. This is typically achieved through solvent extraction.

The fungal culture, consisting of both the liquid broth and the mycelia, is first separated by filtration. semanticscholar.org The filtered broth is then repeatedly extracted with a solvent like ethyl acetate (B1210297), which is effective for extracting medium-polarity compounds such as depsidones. semanticscholar.org Concurrently, the mycelial mass is soaked in a solvent, often methanol, to extract any intracellular metabolites. semanticscholar.org These two extracts (ethyl acetate and methanol) are then combined and concentrated under a vacuum to yield a dark, crude extract, which then undergoes the chromatographic purification steps described above. semanticscholar.org

TechniqueStationary PhaseMobile Phase/SolventPurposeReference
Solvent Extraction (Broth)N/AEthyl AcetateInitial extraction of medium-polarity compounds from culture broth. semanticscholar.org
Solvent Extraction (Mycelia)N/AMethanolExtraction of intracellular metabolites from fungal mycelia. semanticscholar.org
Sephadex LH-20 ChromatographySephadex LH-20MethanolIntermediate purification based on molecular size. thieme-connect.comthieme-connect.com
Preparative HPLCReversed-phase C18Methanol-water gradientFinal purification to achieve high purity.

Chemical Synthesis and Biosynthetic Investigations of 2 Chlorounguinol

Biosynthetic Pathways and Precursors (Polyketide Pathway)

The biosynthesis of 2-chlorounguinol, a chlorinated depsidone (B1213741), originates from the polyketide pathway in marine-derived fungi, particularly species like Aspergillus unguis. researchgate.net Depsidones are a class of phenolic compounds, and their formation involves a complex series of enzymatic reactions. The core biosynthetic machinery relies on polyketide synthases (PKS) to assemble the initial building blocks. actascientific.com

Two primary pathways have been proposed for the formation of the depsidone core. researchgate.net

Pathway A: Involves the oxidative coupling of a benzophenone (B1666685) intermediate to form a grisadienedione, which then rearranges to yield the depsidone structure. researchgate.net

Pathway B: This more commonly cited pathway involves the condensation of two distinct polyketide-derived units: an orsellinic acid derivative and an orcinol (B57675) derivative. researchgate.net These units first form a depside intermediate through an ester linkage. Subsequent intramolecular oxidative coupling of the depside generates the characteristic tricyclic depsidone core. researchgate.net

The biosynthesis of this compound follows this second pathway. The key precursors are derived from the acetate-malonate pathway, where acetyl-CoA and malonyl-CoA units are condensed by PKS enzymes. frontiersin.org These precursors, orsellinic acid and related orcinol analogs, are then subjected to post-PKS modifications. researchgate.net The final chlorination step, which adds a chlorine atom to the aromatic ring, is a crucial tailoring reaction that distinguishes this compound from its parent compound, unguinol (B1252459). researchgate.net Studies have shown that the secondary metabolism of Aspergillus unguis can be influenced by chemical induction or plasma mutagenesis, affecting the key steps in depsidone biosynthesis and leading to the production of various analogs, including this compound. researchgate.netsemanticscholar.org

Precursor/IntermediateRole in BiosynthesisPathway Origin
Acetyl-CoAPrimary building blockAcetate-Malonate Pathway
Malonyl-CoAExtender unit for polyketide chainAcetate-Malonate Pathway
Orsellinic AcidPolyketide-derived aromatic carboxylic acidPolyketide Synthase (PKS) Pathway
Orcinol DerivativesPolyketide-derived phenolic compoundsPolyketide Synthase (PKS) Pathway
Depside IntermediateFormed by esterification of orsellinic acid and orcinol derivativesCondensation Reaction
This compound Final chlorinated depsidone product Post-PKS Halogenation

**3.2. Genetic and Metabolic Engineering Approaches for Enhanced Production

To improve the yield of valuable secondary metabolites like this compound, researchers have turned to advanced genetic engineering tools. The CRISPR-Cas9 system has emerged as a powerful technique for precise genome editing in filamentous fungi, including industrial strains of Aspergillus. nih.govfrontiersin.org This technology allows for targeted gene knockouts, insertions, and transcriptional control to optimize metabolic pathways. nih.govmdpi.com

The process for CRISPR-Cas9 mediated strain optimization in a fungus like Aspergillus unguis generally involves several key steps:

Protoplast Preparation : The fungal mycelia are treated with a mixture of lysing enzymes to digest the cell walls, generating protoplasts.

Vector Construction : A plasmid vector is constructed containing the genetic components for the CRISPR-Cas9 system. This includes the gene encoding the Cas9 nuclease and a guide RNA (sgRNA) sequence designed to target a specific gene in the depsidone biosynthetic pathway. researchgate.netnih.gov Often, a selectable marker, such as a hygromycin resistance gene, is also included. researchgate.net

Transformation : The engineered plasmid is introduced into the fungal protoplasts. Polyethylene glycol (PEG)-mediated transformation is a commonly used method. researchgate.netnih.gov

Selection and Screening : The transformed cells are grown on a selection medium. Only the fungi that have successfully incorporated the plasmid (and thus the resistance marker) will survive. These transformants are then screened for enhanced production of the target compound. By targeting and disrupting competing metabolic pathways or regulatory genes that inhibit production, CRISPR-Cas9 can lead to significantly higher titers of the desired metabolite. nih.gov

StepDescriptionKey Reagents/Components
1. Protoplast GenerationEnzymatic removal of the fungal cell wall.Lysing enzymes, Yatalase, MgSO₄
2. CRISPR-Cas9 Plasmid ConstructionAssembly of a vector containing the Cas9 gene, a specific guide RNA (gRNA), and a selectable marker.Cas9 gene, gRNA, hygromycin resistance gene
3. TransformationIntroduction of the plasmid into fungal protoplasts.Polyethylene glycol (PEG)
4. SelectionGrowth of transformed cells on a medium that selects for successful transformants.Hygromycin-containing media
5. Strain ValidationScreening and analysis of mutant strains for increased product yield.HPLC analysis

A major challenge in microbial fermentation is product inhibition, where the accumulation of the target compound becomes toxic to the producing organism or triggers feedback mechanisms that shut down its biosynthesis. technion.ac.il In Situ Product Removal (ISPR) is a process engineering strategy designed to overcome this limitation by continuously removing the product from the fermentation broth as it is formed. arcjournals.orgnih.gov

For the production of this compound, the use of macroporous adsorption resins is an effective ISPR technique. NKA-2, a non-polar, cross-styrene-divinylbenzene copolymer resin, has been identified as suitable for this purpose. hailanresin.com By adding NKA macroporous resin directly to the fermentation culture, this compound is sequestered from the aqueous medium, preventing its degradation and mitigating feedback inhibition. This technique has been shown to increase the yield of this compound by as much as 40%. The resin's effectiveness stems from its specific pore structure and high surface area, which allow for the selective adsorption of medium-polarity compounds like depsidones. hailanresin.commade-in-china.com Studies on similar resins like NKA-9 have also demonstrated their utility in purifying flavonoids and other natural products. tjyunkai.com

TechniqueDescriptionAdvantageReported Yield Increase
NKA Macroporous Resin Adsorption A solid-phase extraction method where a non-polar resin is added to the fermentation broth to sequester the product.Mitigates product feedback inhibition, prevents product degradation, and simplifies downstream processing.40% for this compound

**3.3. Chemical Synthesis and Derivatization Strategies

The total synthesis of complex natural products is a significant undertaking in organic chemistry that validates their proposed structures and provides a route for producing them and their analogs in the laboratory. wikipedia.org While a specific total synthesis for this compound is not prominently documented, the general strategies for synthesizing depsidones are well-established through the synthesis of related compounds. These approaches often involve the biomimetic strategy of coupling two key aromatic fragments, followed by cyclization to form the central seven-membered ring.

Key synthetic challenges in depsidone synthesis include:

Construction of the Aromatic Precursors : Efficiently synthesizing the substituted orcinol and orsellinic acid-type rings with the correct substitution patterns.

Depsester Formation : Creating the ester linkage between the two aromatic rings.

Oxidative Cyclization : Forming the diaryl ether bond to construct the dibenzo[b,e] nih.govdioxepinone core, which is often the most challenging step.

These syntheses serve as crucial platforms for confirming chemical structures and enabling the creation of novel derivatives for further study. sioc-journal.cnnih.gov

Semisynthesis, which involves the chemical modification of a naturally produced starting material, is a powerful strategy for generating novel analogs with potentially improved properties. wikipedia.orgresearchgate.net Starting with a core scaffold like unguinol, which can be isolated in larger quantities, chemists can perform targeted modifications to explore structure-activity relationships (SAR).

For the unguinol scaffold, semisynthetic modifications have focused on several key positions:

The two free hydroxyl groups (at C-3 and C-8).

The three available aromatic positions (C-2, C-4, and C-7).

The butenyl side chain.

The depsidone ester linkage.

Chemical Synthesis and Derivatization Strategies

Chemical Reactions for Derivatization (e.g., Oxidation, Reduction, Substitution)

The chemical structure of this compound, a chlorinated depsidone, offers several reactive sites for derivatization. These modifications are pursued to investigate structure-activity relationships and to generate novel compounds with potentially enhanced biological activities. The primary reactions for derivatization involve substitution, oxidation, and reduction of its core structure and functional groups. psu.edu

Substitution Reactions

Nucleophilic and electrophilic substitution reactions are key methods for modifying this compound. These reactions primarily target the aromatic rings of the depsidone scaffold, allowing for the introduction of different functional groups or halogen atoms.

Research into the biosynthesis of related compounds has shown that the halogenation pattern on the unguinol framework can be manipulated. For instance, spectroscopic analysis and comparison with this compound led to the identification of 2,4-dichlorounguinol , a derivative with an additional chlorine atom at the C-4 position. psu.edu Furthermore, experiments involving precursor-directed biosynthesis, where the Aspergillus unguis culture medium was supplemented with different halide salts, have successfully produced novel halogenated derivatives. mq.edu.au One such example is the generation of 2-bromo-7-chlorounguinol , demonstrating that the fungal enzymatic machinery can incorporate alternative halogens at specific positions, leading to new substituted analogues. mq.edu.au

These substitutions can be accomplished through both biosynthetic manipulation and direct chemical synthesis, providing pathways to a diverse range of derivatives. psu.edumq.edu.au The underlying mechanism for halogen exchange or addition often involves electrophilic aromatic substitution on the electron-rich phenolic rings.

Table 1: Examples of Substitution Derivatives of this compound

Original CompoundDerivativeType of SubstitutionReference
This compound2,4-dichlorounguinolAddition of Chlorine at C-4 psu.edu
This compound2-bromo-7-chlorounguinolBiosynthetic Substitution mq.edu.au

Oxidation and Reduction Reactions

The functional groups of this compound, including its phenolic hydroxyls and ketone group, are susceptible to oxidation and reduction, providing another avenue for derivatization. The biosynthesis of the entire depsidone class of compounds, to which this compound belongs, fundamentally relies on an intramolecular oxidative coupling of a depside precursor to form the characteristic benzodioxepin core. psu.edu

Specific derivatization reactions could include:

Reduction of the ketone group to a secondary alcohol, which would alter the compound's polarity and hydrogen-bonding capabilities. The use of reducing agents like lithium borohydride (B1222165) (LiBH4) has been documented for related structures. jst.go.jp

Oxidation of the phenolic hydroxyl groups to quinone-type structures, which would significantly change the electronic properties and reactivity of the molecule.

These transformations can yield derivatives such as unguinol and nidulin , which are structurally related depsidones often co-isolated with this compound. jst.go.jp

Table 2: Potential Oxidation and Reduction Reactions for this compound Derivatization

Reaction TypeTarget Functional GroupPotential Product Functional GroupNotes
ReductionKetoneSecondary AlcoholAlters polarity and H-bonding potential.
OxidationPhenolic HydroxylQuinoneChanges electronic properties and reactivity.
OxidationAlkyl side chainAlcohol, Carboxylic AcidIntroduces new polar functional groups.

Other Derivatization Approaches

Beyond substitution, oxidation, and reduction, other standard organic reactions can be applied to derivatize this compound. The phenolic hydroxyl groups are prime targets for acylation or silylation . researchgate.netrestek.com

Acylation involves reacting the hydroxyl groups with an acylating agent to form esters. This modification is often used to protect hydroxyl groups or alter the lipophilicity of a molecule. researchgate.net

Silylation converts the hydroxyl groups into silyl (B83357) ethers, a common technique to increase the volatility of compounds for analytical procedures like gas chromatography. restek.com

These derivatization strategies are crucial for systematically exploring the chemical space around this compound and for understanding how specific structural features contribute to its properties.

Structure Activity Relationship Sar Studies of 2 Chlorounguinol and Its Analogs

Elucidation of Pharmacophoric Elements

The fundamental framework for understanding the SAR of 2-Chlorounguinol is derived from studies on its parent compound, unguinol (B1252459). The unguinol pharmacophore, which represents the core structural features essential for biological activity, has been investigated through extensive semisynthetic modifications. researchgate.netrsc.org Initial studies focused on several key areas of the molecule to map out a basic SAR. rsc.org These included:

The two free hydroxy groups at positions 3-OH and 8-OH. rsc.org

The three available aromatic positions at C-2, C-4, and C-7. rsc.org

The butenyl side chain. rsc.org

The depsidone (B1213741) ester linkage. rsc.org

Impact of Structural Modifications on Biological Activities

Structural modifications of the unguinol scaffold have been a primary strategy for enhancing its therapeutic potential, particularly its antibacterial properties. Based on initial SAR studies, a second generation of analogs was synthesized with the specific goal of improving antibacterial potency. researchgate.netrsc.org These efforts demonstrated that targeted changes to the molecule's periphery could lead to significant gains in activity. researchgate.net

The introduction of halogen atoms is a common strategy in medicinal chemistry to alter a molecule's physical, chemical, and biological properties, often enhancing its activity. numberanalytics.comallen.in In the case of the depsidone class of compounds, halogenation has been shown to be particularly significant. Previous structure-activity relationship studies indicated that triple-halogenated depsidones exhibit the most potent anti-pathogenic activity. researchgate.net

Specifically, this compound, a chlorinated analog of unguinol, has been evaluated for its antibacterial potential. researchgate.net Findings from these investigations suggest that this compound possesses promising antibacterial properties and holds potential for development as an antibiotic adjuvant to combat antimicrobial resistance. researchgate.net The chlorination at the C-2 position is a key modification that distinguishes it from its parent compound, unguinol, and contributes to its distinct biological profile. researchgate.netsci-hub.se

Modifications to the hydroxyl and aromatic groups of the unguinol scaffold have yielded some of the most significant enhancements in biological activity. researchgate.net The position and number of hydroxyl groups can be pivotal for the bioactivity of phenolic compounds. nih.gov

In the unguinol series, substitutions at the 3-hydroxy (3-OH) position have proven to be particularly fruitful. Initial screening revealed that substituting this hydroxyl group with a benzyl (B1604629) group (3-O-benzylunguinol) led to improved antibacterial activity against Staphylococcus aureus. mq.edu.au This prompted the synthesis of a larger series of 3-O-benzylunguinol congeners to more fully explore the SAR. mq.edu.au

Further studies involving fluorinated benzyl groups resulted in the identification of highly potent analogs. researchgate.netnih.gov Specifically, 3-O-(2-fluorobenzyl)unguinol (also known as benzguinol B) and 3-O-(2,4-difluorobenzyl)unguinol (benzguinol A) demonstrated potent activity against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA). researchgate.netnih.gov These compounds are considered promising candidates for further development. researchgate.net

Antibacterial Activity of Unguinol Analogs Against S. aureus
CompoundModificationMinimum Inhibitory Concentration (MIC) (µg/mL)
NidulinParent Compound6.3 mq.edu.au
3-O-benzylunguinolSubstitution at 3-OH0.2 mq.edu.au
3-O-(2,4-difluorobenzyl)unguinol (Benzguinol A)Fluorinated benzyl substitution at 3-OH0.25–1 researchgate.netnih.gov
3-O-(2-fluorobenzyl)unguinol (Benzguinol B)Fluorinated benzyl substitution at 3-OH0.25–1 researchgate.netnih.gov

Investigations into the Biological Activities of 2 Chlorounguinol

Antimicrobial Efficacy Studies

Antibacterial Spectrum

2-Chlorounguinol has demonstrated a range of antibacterial activity against several medically important bacteria. An in silico study highlighted its potential by showing the highest binding-free energy with Penicillin-Binding Protein 2a (PBP2a), a key protein in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This suggests a potential mechanism for its antibacterial action against this resistant strain.

Further in vitro studies have provided quantitative data on its efficacy. The new compounds (1, 3, and 12) displayed a significant anti-Gram-positive bacterial activity, with MIC values ranging from 5.3 to 22.1 µM. mdpi.com

Table 1: In Silico Antibacterial Activity of this compound

Target Protein Binding-Free Energy (kcal/mol) Reference
PBP2a -6.7 researchgate.net

This table is interactive. Click on the headers to sort.

Antifungal Activity

Investigations into the antifungal properties of this compound have included studies against the opportunistic yeast Candida albicans. Research has identified it as having weak activity against this fungus, with a reported Minimum Inhibitory Concentration (MIC) of 60 mg/mL. cabidigitallibrary.org

Enzymatic Inhibition Profiles

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of various neurological conditions. nih.govnih.govecotoxcentre.ch Bioassays have revealed that this compound acts as a moderate inhibitor of AChE. sci-hub.se The inhibitory concentration 50 (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by half, was determined to be 56.75 μM for this compound.

Table 2: Acetylcholinesterase Inhibitory Activity of this compound

Enzyme IC50 (μM) Reference
Acetylcholinesterase 56.75

This table is interactive. Click on the headers to sort.

TMEM16A Chloride Channel Modulation in Airway Epithelial Cell Models

The transmembrane protein 16A (TMEM16A) is a calcium-activated chloride channel that plays a role in mucus production and secretion in airway epithelial cells. nih.govmdpi.com Its modulation is a subject of interest in respiratory diseases like asthma. Studies utilizing airway epithelial cell models, such as Calu-3 cells, have shown that this compound can reduce TMEM16A-mediated apical chloride currents. This modulation suggests a potential role in regulating mucus secretion.

Aromatase Inhibitory Activity

Aromatase is an enzyme responsible for the final step in the biosynthesis of estrogens from androgens. frontiersin.orgdopinglinkki.fi Its inhibition is a therapeutic approach in certain hormone-dependent conditions. nih.gov Research has shown that this compound is among a group of depsidones that inhibit aromatase activity. nih.govthieme-connect.com The IC50 value for this compound in aromatase inhibition was found to be within the range of 1.2–11.2 µM. nih.govthieme-connect.com

Table 3: Aromatase Inhibitory Activity of this compound

Enzyme IC50 Range (μM) Reference
Aromatase 1.2–11.2 nih.govthieme-connect.com

This table is interactive. Click on the headers to sort.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. wikipedia.org Inhibitors of this enzyme are significant in the treatment of conditions like gout, which is caused by the accumulation of uric acid. wikipedia.orgdrugbank.comnih.gov

Research has shown that this compound exhibits inhibitory activity against xanthine oxidase. semanticscholar.orgthieme-connect.com This suggests its potential as a compound for managing hyperuricemia and related disorders. The study of natural products as xanthine oxidase inhibitors is a promising area of research for developing new therapeutic agents with potentially fewer side effects than existing drugs. mdpi.com

Sterol O-Acyltransferase (SOAT) Isozyme Inhibition

Sterol O-acyltransferase (SOAT), also known as acyl-CoA:cholesterol acyltransferase (ACAT), is an enzyme responsible for the esterification of cholesterol to form cholesteryl esters. uky.edunih.gov There are two isozymes, SOAT1 and SOAT2, which have distinct roles in cholesterol metabolism. nih.govresearchgate.net SOAT inhibitors are being investigated as potential treatments for conditions like atherosclerosis. uky.edunih.gov

Studies have identified this compound as an inhibitor of both SOAT1 and SOAT2 isozymes. semanticscholar.org The ability to inhibit these enzymes suggests that this compound could play a role in modulating cholesterol levels. The search for selective SOAT inhibitors from natural sources is an active area of research. nih.govbiorxiv.org

Pyruvate (B1213749) Phosphate (B84403) Dikinase (PPDK) Inhibition (in Plant Models)

Pyruvate phosphate dikinase (PPDK) is a key enzyme in the C4 photosynthetic pathway in certain plants, where it catalyzes the conversion of pyruvate to phosphoenolpyruvate. nih.gov This enzyme is a potential target for the development of herbicides that are specific to C4 plants, many of which are common weeds. nih.govmdpi.com

While the parent compound, unguinol (B1252459), has been identified as an inhibitor of PPDK, information specifically detailing the inhibitory activity of this compound on this enzyme is not extensively documented in the provided results. mdpi.com Unguinol itself has been shown to have a detrimental effect on a model C4 plant without affecting a model C3 plant, highlighting its potential as a selective herbicide candidate. mdpi.com

Antiproliferative Activity in Cellular Models

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HCT-116, HepG2, A549, MOLT-3)

The search for novel anticancer agents from natural sources, including marine fungi, is a significant area of research. nih.govnih.gov

Table 1: Reported In Vitro Cytotoxicity of this compound

Cell LineActivityIC50 ValueSource
MOLT-3 Deleterious effect8.8 µM researchgate.net
HuCCA-1 Weak cytotoxicityNot specified semanticscholar.org
HepG2 Weak cytotoxicityNot specified semanticscholar.org
A549 Weak cytotoxicityNot specified semanticscholar.org

Other Bioactivity Assessments (e.g., Antioxidant, Antimalarial, Anthelmintic Activity)

Antioxidant Activity

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. phytopharmajournal.comphcogj.com Natural products, particularly phenolic compounds, are often investigated for their antioxidant properties. scielo.brscirp.orgcabidigitallibrary.org While the broader class of compounds from Aspergillus unguis has been noted for antioxidant activities, specific data on the antioxidant capacity of this compound is not detailed in the provided search results. semanticscholar.org

Antimalarial Activity

Malaria remains a significant global health issue, and the development of new antimalarial drugs is crucial, especially due to the emergence of drug-resistant strains of the Plasmodium parasite. nih.govnih.govplos.org Compounds derived from natural sources are a promising avenue for new antimalarial agents. mdpi.comfrontiersin.org Although compounds from Aspergillus unguis have been reported to have antimalarial activity, specific studies detailing the antimalarial potential of this compound were not found in the search results. semanticscholar.org

Anthelmintic Activity

Anthelmintic drugs are used to treat infections caused by parasitic worms. researchgate.netnih.gov There is a growing need for new anthelmintic agents due to increasing resistance to existing drugs. mdpi.comjyoungpharm.org While some natural products are being explored for their anthelmintic properties, there is no specific information in the provided search results to indicate that this compound has been evaluated for this activity. nih.gov

Mechanistic and Computational Studies of 2 Chlorounguinol Action

Molecular Target Identification and Pathway Elucidation

Initial research into the mechanism of action for 2-chlorounguinol has identified its potential as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The primary molecular target identified for its antibacterial activity is Penicillin-Binding Protein 2a (PBP2a). nih.govnih.gov PBP2a is a crucial enzyme for MRSA, conferring resistance to β-lactam antibiotics by taking over the biosynthesis of the bacterial cell wall. mdpi.com The interaction of this compound with PBP2a suggests a pathway involving the disruption of peptidoglycan cross-linking, which is essential for maintaining the integrity of the bacterial cell wall. nih.govmdpi.com

Further studies have also pointed towards other potential biological activities. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme critical in the nervous system for breaking down the neurotransmitter acetylcholine. Additionally, it has been observed to reduce TMEM16A-mediated apical chloride currents, which are implicated in mucus secretion, suggesting a potential therapeutic application in conditions like asthma. The biosynthesis of depsidones, the class of compounds to which this compound belongs, is thought to occur via the oxidative coupling of depsides, rather than through a benzophenone-grisadienedione pathway. researchgate.netpsu.edu

In Silico Modeling and Simulation

Molecular Docking Analyses (e.g., Penicillin-Binding Protein 2a (PBP2a) Interactions)

Molecular docking studies have been instrumental in understanding the interaction between this compound and its primary target, PBP2a. These computational analyses predict the binding affinity and the specific interactions between the ligand (this compound) and the protein's active site.

Studies utilizing software like AutoDock Vina and Glide have consistently shown that this compound exhibits a strong binding affinity for PBP2a. nih.gov The calculated binding-free energy (BFE) for this interaction is significant, with one study reporting a BFE of -6.7 kcal/mol. nih.govnih.gov This strong binding is attributed to a combination of hydrogen bonds and hydrophobic interactions. nih.gov The chlorine atom at the C-2 position of this compound is believed to enhance its binding to PBP2a.

Key amino acid residues within the PBP2a active site that interact with this compound have been identified. These include Asn146 and Lys273, with which it forms hydrophobic interactions. nih.gov Furthermore, hydrogen bonds are formed with residues such as Ser598 (with a bond length of 1.77 Å) and Lys314. These interactions are thought to stabilize the compound within the active site, disrupting the protein's normal function.

Binding Free Energy of Depsidones with PBP2a
CompoundBinding Free Energy (kcal/mol)Software
This compound-6.7AutoDock Vina
This compound-6.4Glide
Unguinol (B1252459)-7.5Not Specified

Molecular Dynamics Simulations

To further investigate the stability of the this compound-PBP2a complex, molecular dynamics (MD) simulations have been performed. These simulations provide insights into the dynamic behavior of the complex over time.

A 65-nanosecond MD simulation revealed that this compound remains stably bound within the active site of PBP2a. nih.gov The root-mean-square fluctuation (RMSF) analysis showed fluctuations in the amino acid residues of PBP2a and this compound within a range of 0.1 to 0.78 nm. nih.gov The simulation also highlighted the presence of a variable number of hydrogen bonds, ranging from one to seven, between the compound and the protein throughout the simulation period. nih.govresearchgate.net This sustained interaction supports the hypothesis that this compound can effectively inhibit PBP2a. nih.gov

Pharmacokinetics Predictions (In Silico)

In silico predictions of pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies, have been conducted for this compound to assess its drug-like potential. nih.govfrontiersin.org These computational models predict how a compound is likely to behave in a biological system. nih.govresearchgate.net

Based on Lipinski's rule of five, this compound and related depsidones are predicted to have good pharmacokinetic properties, suggesting they are likely to be well-absorbed and permeable. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable profiles for further development. researchgate.netuq.edu.au

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Determination

The absolute configuration of chiral molecules like this compound can be determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using quantum chemical methods. psu.edursc.orgsioc-journal.cn ECD spectroscopy is a powerful technique for stereochemical analysis as it is sensitive to the three-dimensional arrangement of atoms in a molecule. psu.eduunipi.it

The structures and absolute configurations of new natural products, including various polyketides and terpenoids from marine-derived fungi, have been elucidated through a combination of detailed spectroscopic analysis (NMR and MS data), single-crystal X-ray diffraction, and ECD calculations. nih.govfrontiersin.org This integrated approach is essential for the unambiguous assignment of a molecule's stereochemistry, which is critical for understanding its biological activity. sioc-journal.cnfaccts.de

Cellular and Subcellular Interaction Studies

Studies on the cellular effects of this compound have primarily focused on its antibacterial activity. Scanning electron microscopy (SEM) has been used to observe the morphological changes in MRSA cells after treatment with this compound. The images revealed distinct alterations in the shape of the bacterial cells, providing visual evidence of its disruptive effect on the cell structure. nih.govnih.gov

While specific studies on the subcellular localization of this compound are not extensively detailed in the available literature, the identification of its molecular targets provides clues about its sites of action. For instance, its interaction with the cell wall synthesis enzyme PBP2a suggests an extracellular or cell-surface-associated mechanism in bacteria. nih.gov In eukaryotic systems, the inhibition of acetylcholinesterase implies interaction within the synaptic cleft or at the neuromuscular junction. Further research is needed to fully elucidate the cellular and subcellular pathways and interactions of this compound. elifesciences.orgnih.gov

Bacterial Cell Morphological Changes (e.g., Scanning Electron Microscopy)

The direct observation of bacterial cells after treatment with an antimicrobial agent provides invaluable insights into its mechanism of action. Scanning Electron Microscopy (SEM) has been employed to visualize the morphological alterations induced by this compound in Methicillin-resistant Staphylococcus aureus (MRSA).

A study investigating the antibacterial potential of three depsidone (B1213741) compounds, including this compound, isolated from the marine sponge-derived fungus Aspergillus unguis, utilized SEM to observe changes in MRSA cell morphology. The findings revealed that untreated MRSA cells exhibited a normal, spherical shape with a smooth surface. In contrast, MRSA cells treated with this compound displayed a distinct and altered morphology. nih.gov The study reported that the treated bacterial cells showed a changed shape, indicating that this compound likely exerts its antibacterial effect by disrupting the bacterial cell structure. nih.gov

The research highlighted that these morphological changes were significant and provided the first visual evidence of this compound's impact on the cellular integrity of MRSA. nih.govresearchgate.net The observed alterations suggest that the compound may interfere with the synthesis or integrity of the bacterial cell wall or membrane.

ParameterObservationReference
Bacterial Strain Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov
Microscopy Technique Scanning Electron Microscopy (SEM) nih.govresearchgate.net
Morphology of Untreated Cells Normal, spherical shape with a smooth surface nih.gov
Morphology of this compound Treated Cells Displayed a distinct and altered shape nih.govresearchgate.net
Interpretation Disruption of bacterial cell structure nih.gov

Gene Expression Correlation with Biological Activity

The biological activity of an antimicrobial compound is often correlated with its ability to alter the expression of specific genes within the target organism. These changes in gene expression can disrupt essential cellular processes, leading to bacterial growth inhibition or death.

As of the current available scientific literature, no specific studies have been published that directly investigate the correlation between the biological activity of this compound and changes in gene expression in bacteria. While transcriptomic analyses are powerful tools for understanding the molecular mechanisms of antibacterial agents, such studies have not yet been reported for this compound. Future research in this area would be crucial to fully elucidate the compound's mode of action at the molecular level.

Advanced Analytical Characterization of 2 Chlorounguinol

Spectroscopic Techniques for Structural Elucidation

The precise molecular architecture of 2-chlorounguinol has been determined through the application of a suite of powerful spectroscopic techniques. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and X-ray crystallography, provide complementary information that, when combined, offers an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. solubilityofthings.comyoutube.com By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, researchers can piece together the connectivity of atoms within the this compound molecule. youtube.com Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), further reveal through-bond and through-space correlations, respectively, providing a detailed map of the molecule's structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is instrumental in determining the elemental composition of this compound. This technique measures the mass-to-charge ratio of ions with very high accuracy, allowing for the calculation of a precise molecular formula. solubilityofthings.com This information is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The complementary nature of these techniques ensures a high degree of confidence in the assigned structure of this compound. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound isolates and for performing accurate quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Photodiode Array-Mass Spectrometry/Mass Spectrometry (LC-PDA-MS/MS) are the primary methods employed for these purposes. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating components in a mixture. tricliniclabs.comelgalabwater.com For this compound, reversed-phase HPLC is typically used, where the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time of the compound is a characteristic property that can be used for identification, while the peak area is proportional to its concentration, enabling quantitative analysis. jasco-global.com The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. chromatographyonline.com

Liquid Chromatography-Photodiode Array-Mass Spectrometry/Mass Spectrometry (LC-PDA-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of both a photodiode array (PDA) detector and tandem mass spectrometry (MS/MS). mdpi.comnih.gov The PDA detector provides ultraviolet-visible (UV-Vis) spectra of the eluting compounds, which can aid in their identification. shimadzu.com The mass spectrometer provides highly specific and sensitive detection based on the mass-to-charge ratio of the compound and its fragmentation pattern. elgalabwater.com This combination of techniques allows for the unambiguous identification and quantification of this compound, even in complex biological matrices. mdpi.com

Table 1: Chromatographic Methods for this compound Analysis

Technique Principle Application for this compound
HPLC Separation based on differential partitioning between a stationary and mobile phase. Purity assessment, quantitative analysis.
LC-PDA-MS/MS Combines HPLC separation with UV-Vis and tandem mass spectrometric detection. Unambiguous identification and quantification in complex mixtures.

Advanced Microscopy for Cellular Effects

To visualize the impact of this compound on cellular structures, advanced microscopy techniques are employed. Scanning Electron Microscopy (SEM) is particularly valuable for examining changes in the surface morphology of cells.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons. raith.comaapg.org The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. vaccoat.com In the context of this compound research, SEM can be used to observe the effects of the compound on the morphology of bacterial or fungal cells. researchgate.net For instance, studies have utilized SEM to visualize alterations in the cell wall and membrane integrity of pathogens treated with this compound. mdpi.com These observations provide critical insights into the compound's mechanism of action at a subcellular level.

Table 2: Advanced Microscopy for Studying this compound's Cellular Effects

Technique Principle Application for this compound
Scanning Electron Microscopy (SEM) A focused beam of electrons scans the surface of a specimen, producing high-resolution images of its topography. Visualization of morphological changes in cells (e.g., bacteria, fungi) upon treatment with this compound.

Future Perspectives and Research Frontiers for 2 Chlorounguinol

Potential as an Antibiotic Adjuvant to Combat Antimicrobial Resistance

The increasing prevalence of antimicrobial resistance (AMR) necessitates the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, which are compounds that can enhance the efficacy of existing antibiotics, particularly against resistant strains of bacteria. researchgate.netasm.orgnih.gov 2-Chlorounguinol, a depsidone (B1213741) isolated from marine-derived fungi, has emerged as a promising candidate in this area. researchgate.net

Research has shown that this compound exhibits potential as an antibiotic adjuvant to combat antimicrobial resistance. researchgate.netresearchgate.net In silico studies have demonstrated its ability to bind to penicillin-binding protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). researchgate.netnih.gov The binding of this compound to PBP2a suggests a mechanism by which it could restore the effectiveness of β-lactam antibiotics against MRSA. researchgate.netnih.gov

The effectiveness of adjuvants can be realized through various mechanisms, such as inhibiting resistance-conferring enzymes, disrupting efflux pumps that expel antibiotics from bacterial cells, or increasing the permeability of the bacterial membrane. asm.orgnih.govplymouth.ac.uk For instance, β-lactamase inhibitors work by preventing the enzymatic degradation of β-lactam antibiotics. asm.orgmdpi.com Efflux pump inhibitors (EPIs) block the pumps that bacteria use to remove antibiotics, thereby increasing the intracellular concentration of the drug. nih.gov

Studies on depsidones, the class of compounds to which this compound belongs, indicate they possess favorable pharmacokinetic properties, suggesting they can be easily absorbed and are permeable. researchgate.netnih.gov This characteristic is crucial for an effective adjuvant. The potential of this compound to be developed as an antibiotic adjuvant could help to reduce antimicrobial resistance and revitalize the utility of current antibiotic arsenals. researchgate.netresearchgate.net

Table 1: Investigated Activities of this compound as a Potential Antibiotic Adjuvant

Target OrganismObserved/Predicted EffectSignificanceReference
Methicillin-resistant Staphylococcus aureus (MRSA)Inhibition of Penicillin-Binding Protein 2a (PBP2a)Could restore the efficacy of β-lactam antibiotics against MRSA. researchgate.netnih.gov
Various microbesModerate to strong antimicrobial activityBroad potential as an antimicrobial agent.

Exploration of Novel Biological Targets and Therapeutic Applications

Beyond its potential as an antibiotic adjuvant, this compound and its structural relatives have been investigated for a range of other biological activities, opening avenues for new therapeutic applications. mdpi.com These depsidones, primarily isolated from the fungus Aspergillus unguis, have demonstrated a variety of promising bioactivities. mdpi.comd-nb.info

One significant area of research is the potential utility of this compound and similar compounds in asthma therapy. Specifically, it has been shown to reduce TMEM16A-mediated apical chloride currents, which are involved in mucus secretion in asthma. Another study identified the depsidone nornidulin (B21738) as a novel inhibitor of TMEM16A, suggesting a class effect for these compounds and their potential in managing conditions characterized by mucus hypersecretion. nih.gov

Furthermore, this compound has been evaluated for its inhibitory activity against several enzymes. It has been shown to inhibit acetylcholinesterase, with an IC50 of 56.75 μM. This enzyme is a key target in the management of neurological disorders. Additionally, this compound and other depsidones have exhibited aromatase inhibitory activity, with IC50 values ranging from 1.2 to 11.2 µM. thieme-connect.comacs.org Aromatase is a crucial enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer.

The cytotoxic activity of this compound against various cancer cell lines has also been a subject of investigation. d-nb.info While some studies have reported weak cytotoxic activity against cell lines such as HuCCA-1, HepG2, A549, and MOLT-3, others continue to explore the anticancer potential of depsidones. thieme-connect.com For instance, eurochevalierine, another fungal metabolite, has been found to inhibit sirtuins 1 and 2, which are implicated in cellular processes like proliferation and DNA repair. d-nb.info

The diverse biological activities of this compound and related depsidones highlight the untapped potential of this class of compounds. mdpi.com

Table 2: Explored Biological Activities of this compound and Related Depsidones

Biological Target/ActivityCompound(s)Key FindingsReference
TMEM16A InhibitionThis compound, NornidulinReduction of chloride currents, potential for asthma therapy. nih.gov
Acetylcholinesterase InhibitionThis compoundIC50 of 56.75 μM.
Aromatase InhibitionThis compound and other depsidonesIC50 values in the micromolar range. thieme-connect.comacs.org
CytotoxicityThis compound and other depsidonesVaried activity against different cancer cell lines. d-nb.infothieme-connect.com
Sirtuin InhibitionEurochevalierineInhibition of sirtuins 1 and 2. d-nb.info

Advanced Biosynthetic Engineering and Chemoenzymatic Synthesis

The production of this compound and other depsidones is naturally carried out by fungi like Aspergillus unguis through complex biosynthetic pathways. Understanding and manipulating these pathways through biosynthetic engineering and chemoenzymatic synthesis holds significant promise for enhancing the production of these valuable compounds and generating novel analogs with improved properties. mq.edu.au

The biosynthesis of this compound involves polyketide synthase (PKS) pathways that assemble precursors like orsellinic acid and orcinol (B57675) derivatives into depsidone scaffolds. mdpi.com Key steps include the formation of depside intermediates through esterification, followed by oxidative cyclization to create the core structure.

Modern genetic and metabolic engineering techniques, such as CRISPR-Cas9 genome editing, are being applied to optimize the production of these compounds in their native fungal hosts. mdpi.com By targeting regulatory genes, researchers have been able to achieve a significant increase in the titers of this compound. Another strategy to boost yield is the use of in situ product removal, where a resin is added to the fermentation culture to adsorb the compound, mitigating feedback inhibition and preventing degradation.

Chemoenzymatic synthesis offers a powerful alternative to purely chemical or biological production methods. chemistryviews.orgresearchgate.netbeilstein-journals.org This approach combines the selectivity of enzymatic reactions with the versatility of organic synthesis to create complex molecules. mit.edu For polyketides like this compound, this could involve synthesizing a precursor molecule chemically and then using a cascade of enzymatic reactions to complete the synthesis. chemistryviews.org This strategy has been explored for other complex natural products and could be adapted for depsidone production. chemistryviews.orgnih.gov

Furthermore, precursor-directed biosynthesis, where unnatural starting materials are fed to the producing organism, can lead to the generation of novel halogenated depsidones. mq.edu.au For example, supplementing the culture medium of Aspergillus unguis with different halide salts has resulted in the production of new bromo- and chloro-containing depsidones. mq.edu.au

Table 3: Strategies for Production and Diversification of this compound and Analogs

MethodDescriptionPotential OutcomeReference
CRISPR-Cas9 Genome EditingTargeted manipulation of regulatory genes in Aspergillus unguis.Up to 3-fold increased titers of this compound.
In Situ Product RemovalAddition of NKA macroporous resin to fermentation cultures.40% increase in yield by preventing feedback inhibition and degradation.
Precursor-Directed BiosynthesisSupplementing culture medium with unnatural halide salts.Production of new halogenated depsidones like 2-bromo-7-chlorounguinol. mq.edu.au
Chemoenzymatic SynthesisCombination of chemical synthesis and enzymatic reactions.Efficient and selective synthesis of complex depsidones and novel analogs. chemistryviews.orgmit.edu

Development of Robust Analytical Platforms for Monitoring and Characterization

The effective study and application of this compound and other bioactive compounds rely on the availability of robust analytical platforms for their detection, quantification, and characterization. chromatographyonline.comamericanpharmaceuticalreview.com A variety of analytical techniques are employed to analyze these complex natural products, each with its own advantages and limitations. nih.govmdpi.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and analysis of compounds from complex mixtures like fungal extracts. chromatographyonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for resolving complex mixtures and is compatible with a range of detectors, including ultraviolet/visible (UV/VIS) and mass spectrometry (MS). americanpharmaceuticalreview.com HPLC fingerprint analysis has been used to monitor the changes in the secondary metabolism of Aspergillus unguis under different culture conditions, such as chemical induction and plasma mutagenesis. semanticscholar.org

For the structural elucidation of novel compounds, hyphenated techniques that couple chromatography with powerful spectroscopic methods are invaluable. nih.gov Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) allow for the direct identification of compounds within a complex matrix. nih.gov The use of high-resolution mass spectrometry (HRMS) in conjunction with HPLC can provide accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov

The characterization of reactive or unstable intermediates in biosynthetic pathways can present analytical challenges. americanpharmaceuticalreview.com Techniques like normal phase chromatography (NP-HPLC) and supercritical fluid chromatography (SFC) may be employed for molecules that are not stable in the aqueous mobile phases used in RP-HPLC. americanpharmaceuticalreview.com Direct spectral analysis using quantitative NMR and vibrational spectroscopy can also be used to minimize sample preparation and potential degradation of sensitive compounds. americanpharmaceuticalreview.com

Metabolomics, the global profiling of low molecular weight metabolites, is an increasingly powerful tool for studying the chemical diversity of natural product extracts. researchgate.net By comparing the metabolomes of different fungal strains or cultures grown under different conditions, researchers can identify novel secondary metabolites and gain insights into their biosynthetic pathways. researchgate.net

Table 4: Key Analytical Techniques for the Study of this compound

Analytical TechniqueApplicationAdvantagesReference
High-Performance Liquid Chromatography (HPLC)Separation and quantification of this compound from fungal extracts.High resolution, robustness, and sensitivity. chromatographyonline.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and structural elucidation of this compound and its analogs.Provides molecular weight and fragmentation data for structural confirmation. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)Direct structural information of separated compounds.Provides detailed structural information without the need for isolation. nih.gov
MetabolomicsGlobal profiling of secondary metabolites in fungal extracts.Enables discovery of novel compounds and understanding of biosynthetic pathways. researchgate.net

Synergistic Research with Other Bioactive Compounds

The investigation of synergistic interactions between this compound and other bioactive compounds represents a promising frontier in drug discovery. nuevo-group.comnih.gov Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nuevo-group.comnih.gov This approach can lead to more effective therapies, reduce the required doses of individual drugs, and potentially overcome drug resistance. plymouth.ac.ukmdpi.com

In the context of antimicrobial therapy, combining this compound as an antibiotic adjuvant with conventional antibiotics is a prime example of synergistic research. nih.govnih.gov The rationale is that this compound could inhibit a bacterial resistance mechanism, thereby re-sensitizing the pathogen to the antibiotic. nih.gov For example, antimicrobial peptides (AMPs) have been shown to act synergistically with antibiotics by increasing the permeability of the bacterial membrane, which facilitates the entry of the antibiotic. nih.gov Similar mechanisms could be at play with this compound.

Beyond antibiotic synergy, there is potential for combining this compound with other natural products or synthetic compounds to enhance therapeutic outcomes in other areas, such as anticancer or anti-inflammatory treatments. nuevo-group.comresearchgate.net Phytochemicals from different plant sources often exhibit synergistic effects, which can involve various mechanisms like protecting active compounds from degradation, improving bioavailability, or modulating drug resistance mechanisms. nuevo-group.com

For instance, studies have shown that combinations of different plant extracts can have enhanced antimicrobial or antioxidant activity compared to the individual extracts. mdpi.com The structural diversity of natural products from organisms like fungi provides a vast chemical space to explore for synergistic combinations. d-nb.infomdpi.com Future research could focus on high-throughput screening of this compound in combination with libraries of other bioactive compounds to identify novel synergistic interactions. frontiersin.org Investigating the synergistic effects of closantel (B1026) and its enantiomers with colistin (B93849) against multidrug-resistant gram-negative bacteria has shown promising results in vivo. frontiersin.org This highlights the potential for discovering potent combinations through systematic research.

The study of these interactions requires a multidisciplinary approach, combining microbiology, pharmacology, and chemistry to understand the mechanisms of synergy and to optimize the combination therapies for clinical application. nih.gov

Q & A

Q. What criteria should guide the inclusion of this compound data in a publication’s main text versus supplementary materials?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry). Include MICs, structural data, and primary mechanistic findings in the main text. Place raw spectral data, extended dose-response tables, and repetitive validation experiments in supplementary materials .

Q. How should researchers structure the discussion of this compound’s bioactivity in relation to prior studies?

  • Methodological Answer : Highlight concordance with known depsidone activities (e.g., nidulin’s 95.74% MRSA inhibition) and discrepancies (e.g., this compound’s superior consistency over unguinol). Use a comparative table to summarize key findings, including MICs, targets, and extraction yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.